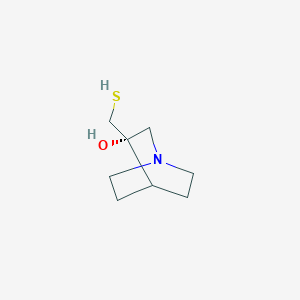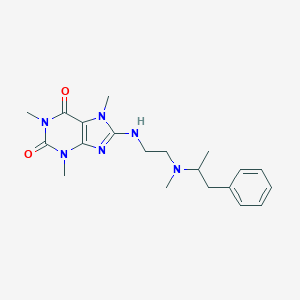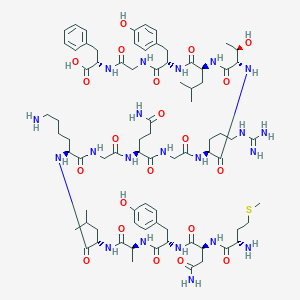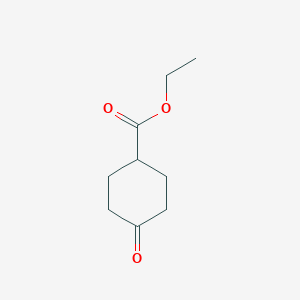
4-オキソシクロヘキサンカルボン酸エチル
概要
説明
Ethyl 4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties, including solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance . It is a colorless liquid with a slightly fruity aroma and is insoluble in water . This compound is derived from 4-oxocyclohexanecarboxylic acid, a cyclic fatty acid .
科学的研究の応用
Ethyl 4-oxocyclohexanecarboxylate has numerous applications in scientific research. In chemistry, it is used in the synthesis of neuropeptide Y antagonist 1, which is being investigated for the treatment of obesity . In biology, it is used to study the effects of oxidative stress and metabolism in various cell lines. In medicine, it is employed in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes . Industrially, it is used in the production of electrical insulation materials due to its thermal stability and chemical resistance .
作用機序
Target of Action
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1 , which is currently being clinically investigated for the treatment of obesity . This suggests that the primary target of Ethyl 4-oxocyclohexanecarboxylate is the neuropeptide Y receptor, a key player in the regulation of appetite and energy balance.
Mode of Action
It is known to be involved in the synthesis of neuropeptide y antagonist 1 . The compound likely interacts with its targets through a series of chemical reactions, leading to the formation of the antagonist.
Biochemical Pathways
The convergent synthesis of neuropeptide Y antagonist 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . The coupling reaction of ethyl 4-oxocyclohexanecarboxylate with lithiated isonicotinamide 11 initially resulted in a suboptimal 45:55 ratio of trans:cis isomers . Improved stereocontrol was achieved through ketene chemistry .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents and insoluble in water . This suggests that the compound may have good bioavailability when administered in an appropriate formulation.
Result of Action
The primary result of the action of Ethyl 4-oxocyclohexanecarboxylate is the synthesis of neuropeptide Y antagonist 1 . This antagonist is currently being clinically investigated for the treatment of obesity, suggesting that the compound may have significant effects on energy balance and weight control.
Action Environment
Ethyl 4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties, including solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance . These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage, ventilation, and personal protective equipment are essential for safe handling .
生化学分析
Biochemical Properties
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .
Cellular Effects
It is known that this compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .
準備方法
Ethyl 4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of ethyl alcohol and cyclohexanecarboxylic acid in the presence of an acid catalyst . This reaction yields ethyl 4-oxocyclohexanecarboxylate, water, and the corresponding acid chloride . Another method includes the reaction of ethyl alcohol and cyclohexanecarboxylic anhydride . Industrial production methods often involve these reactions due to their efficiency and high yield .
化学反応の分析
Ethyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include different derivatives of cyclohexanone and cyclohexanol .
類似化合物との比較
Ethyl 4-oxocyclohexanecarboxylate can be compared with similar compounds such as ethyl cyclohexanone-4-carboxylate and ethyl 4-oxocyclohexane-1-carboxylate . These compounds share similar structural features but differ in their specific chemical properties and applications . Ethyl 4-oxocyclohexanecarboxylate stands out due to its unique combination of thermal stability, chemical resistance, and solubility in organic solvents .
特性
IUPAC Name |
ethyl 4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAWONOWHSQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312146 | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-79-4 | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17159-79-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXOCYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L96JCJ75Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-oxocyclohexanecarboxylate in organic synthesis?
A1: Ethyl 4-oxocyclohexanecarboxylate serves as a versatile building block in organic synthesis. Its structure, containing both a ketone and an ester functional group, allows for diverse chemical transformations.
- Example 1: In the synthesis of 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone, it acts as a precursor for the Grignard reaction, ultimately leading to the formation of the target compound. []
- Example 2: It can be transformed into a 1,2,4,5-tetraoxane derivative via methyltrioxorhenium-catalyzed endo-peroxidation with hydrogen peroxide. This tetraoxane derivative was then used to synthesize novel water-soluble conjugates with bis(quaternary ammonium salts). []
Q2: What challenges arise during reactions involving Ethyl 4-oxocyclohexanecarboxylate?
A: One challenge encountered is the control of stereochemistry during reactions. For instance, the reaction of Ethyl 4-oxocyclohexanecarboxylate with lithiated isonicotinamide can lead to both trans and cis isomers. Achieving high stereoselectivity often requires careful optimization of reaction conditions or the development of alternative synthetic routes. []
Q3: Can you elaborate on the alternative synthetic strategies employed to improve stereoselectivity in reactions with Ethyl 4-oxocyclohexanecarboxylate?
A: The research highlights the use of ketene chemistry to enhance the trans:cis ratio in the synthesis of a neuropeptide Y antagonist. By converting Ethyl 4-oxocyclohexanecarboxylate to its corresponding ketene intermediate and reacting it with tert-butyl alcohol under specific conditions, a significant improvement in stereoselectivity was observed. This approach led to a higher yield of the desired trans isomer, demonstrating the effectiveness of ketene chemistry in controlling stereochemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

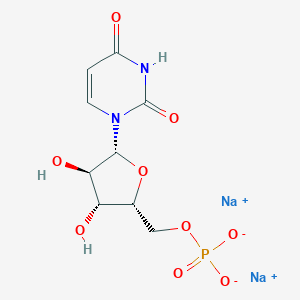



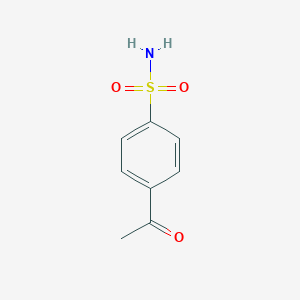

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)


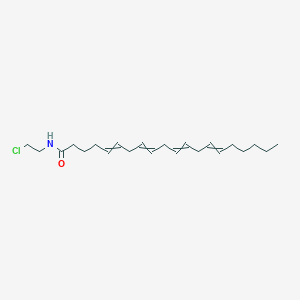
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
